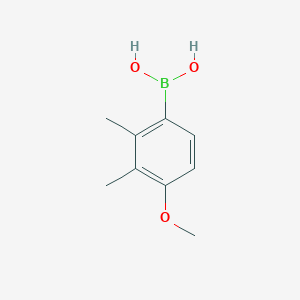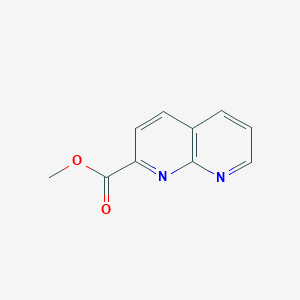
1-Bromo-2,4-difluoro-5-methylbenzene
Übersicht
Beschreibung
1-Bromo-2,4-difluoro-5-methylbenzene is a chemical compound with the CAS Number 159277-47-1 . It has a molecular weight of 207.02 and its IUPAC name is this compound . It is usually a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrF2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 . The InChI key is WOCZKGUFVNUBEC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid . It has a molecular weight of 207.02 and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
1-Bromo-2,4-difluoro-5-methylbenzene has been utilized in various synthetic processes. For instance, it has been synthesized from bromobenzene by nitration in water, highlighting its role as an intermediate in the creation of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The process achieved a yield of 94.8% with product purity higher than 99.0%, demonstrating its efficiency and reliability in synthesis applications (Xuan et al., 2010).
Economical Synthesis Methods
Research has also focused on developing economical methods for synthesizing 1-bromo-2,4-difluorobenzene. By using m-phenylene diamine, a total yield of 40% with a purity of over 98% was achieved. This indicates the potential for cost-effective production of this compound (He-ping, 2005).
Structural Transformation Studies
There have been studies exploring the regioflexible substitution of similar compounds, demonstrating the potential of this compound in structural transformation research. These studies involve selective conversions into various acids and intermediates, showcasing the compound's versatility in organic chemistry (Schlosser & Heiss, 2003).
Bromination Processes
Investigations into the bromination of related compounds have been conducted, providing insights into potential bromination processes involving this compound. This research is significant for understanding its reactivity and applications in creating brominated derivatives (Aitken et al., 2016).
Thermochemistry Studies
Thermochemical properties of halogen-substituted methylbenzenes, including this compound, have been examined. These studies provide valuable data on vapor pressures, vaporization, fusion, and sublimation enthalpies, important for understanding its physical properties and applications in various fields (Verevkin et al., 2015).
Vibrational Spectroscopy
Vibrational spectroscopy studies have been conducted on trisubstituted benzenes, including 1-bromo-2,4-difluorobenzene. These studies provide crucial insights into the vibrational properties of the compound, which are essential for applications in materials science and molecular characterization (Reddy & Rao, 1994).
Safety and Hazards
The compound has been labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Wirkmechanismus
Target of Action
1-Bromo-2,4-difluoro-5-methylbenzene is a halogenated aromatic compound. The primary targets of such compounds are often other organic molecules in a system, particularly those containing reactive sites such as double bonds or nucleophilic atoms .
Mode of Action
The compound can participate in various organic reactions. For instance, it can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the replacement of the bromine atom .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific context of its use. It’s worth noting that halogenated aromatic compounds like this can be involved in a variety of synthetic pathways in organic chemistry, such as the suzuki–miyaura coupling .
Pharmacokinetics
Its lipophilicity (Log Po/w) values indicate that it could have some degree of bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical context and the nature of the targets it interacts with. As a reagent in organic synthesis, its primary effect would be the transformation of other organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity can be affected by factors such as temperature, solvent, and the presence of catalysts .
Eigenschaften
IUPAC Name |
1-bromo-2,4-difluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCZKGUFVNUBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435305 | |
| Record name | 1-Bromo-2,4-difluoro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159277-47-1 | |
| Record name | 1-Bromo-2,4-difluoro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159277-47-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)

![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)





